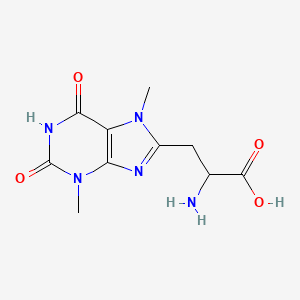

alpha-Amino-1,2,3,6-tetrahydro-3,7-dimethyl-2,6-dioxopurine-8-propionic acid

Description

α-Amino-1,2,3,6-tetrahydro-3,7-dimethyl-2,6-dioxopurine-8-propionic acid (CAS: 10154-08-2) is a purine derivative with a complex structure featuring a bicyclic purine core. Its molecular formula is C₁₀H₁₃N₅O₄, and it has a molecular weight of 267.24 g/mol . The compound is characterized by:

- Two oxo groups at positions 2 and 6 of the purine ring.

- Methyl substituents at positions 3 and 5.

- An α-amino-propionic acid side chain at position 7.

Its derivatives are occasionally studied in metabolic or biochemical contexts, as inferred from its inclusion in materials discussing plant volatiles and fragrance safety .

Properties

CAS No. |

10154-08-2 |

|---|---|

Molecular Formula |

C10H13N5O4 |

Molecular Weight |

267.24 g/mol |

IUPAC Name |

2-amino-3-(3,7-dimethyl-2,6-dioxopurin-8-yl)propanoic acid |

InChI |

InChI=1S/C10H13N5O4/c1-14-5(3-4(11)9(17)18)12-7-6(14)8(16)13-10(19)15(7)2/h4H,3,11H2,1-2H3,(H,17,18)(H,13,16,19) |

InChI Key |

FOTLFXOEEPODAN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NC2=C1C(=O)NC(=O)N2C)CC(C(=O)O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues in Purine Derivatives

The compound belongs to the purine family, which includes biologically critical molecules like adenine, guanine, and xanthines. Key comparisons include:

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| α-Amino-1,2,3,6-tetrahydro-3,7-dimethyl-2,6-dioxopurine-8-propionic acid | Purine | 3,7-dimethyl; 2,6-dioxo; 8-α-amino-propionic | 267.24 | Potential biochemical signaling roles |

| Theophylline | Xanthine | 1,3-dimethyl; 2,6-dioxo | 180.16 | Bronchodilator, adenosine antagonist |

| Caffeine | Xanthine | 1,3,7-trimethyl; 2,6-dioxo | 194.19 | Central nervous system stimulant |

Key Differences :

- Unlike theophylline or caffeine, the target compound features an amino-propionic acid side chain, which may confer solubility or receptor-binding properties distinct from classical methylxanthines.

- The 3,7-dimethyl pattern is uncommon in purines, contrasting with the 1,3-dimethyl or 1,3,7-trimethyl groups in xanthine derivatives.

Functional Group Comparisons

The compound’s 3,7-dimethyl-2,6-dioxo motif is structurally reminiscent of certain fragrance aldehydes, such as 3,7-Dimethyl-2,6-nonadien-1-al (IFRA-regulated for use in cosmetics) .

| Property | α-Amino-1,2,3,6-tetrahydro-3,7-dimethyl-2,6-dioxopurine-8-propionic Acid | 3,7-Dimethyl-2,6-nonadien-1-al |

|---|---|---|

| Core Structure | Purine | Linear terpene aldehyde |

| Functional Groups | Oxo, amino, carboxylic acid | Aldehyde, conjugated diene |

| Regulatory Status | Not specified in evidence | IFRA-regulated for fragrances |

| Potential Applications | Biochemical research | Perfumery, flavoring agents |

Methylation and Volatile Compounds

identifies 3,7-dimethyl-2,6-octadienal isomers as upregulated volatiles in mango metabolism . Though these share the 3,7-dimethyl motif, they are aldehydes with conjugated dienes, lacking the purine core or carboxylic acid group. This suggests that methylation at positions 3 and 7 is a recurring theme in both fragrance molecules and specialized purines, albeit with divergent biochemical roles.

Research Implications and Limitations

Further studies are needed to explore:

- Pharmacological activity : Analogues like theophylline and caffeine are well-characterized, but the impact of the 8-position substituent remains unclear.

- Metabolic pathways : The compound’s relationship to upregulated plant volatiles (e.g., 3,7-dimethyl-2,6-octadienal) warrants investigation into shared biosynthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.